molecular formula C14H12N2O3 B14369296 {2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid CAS No. 92681-52-2

{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid

Cat. No.: B14369296
CAS No.: 92681-52-2
M. Wt: 256.26 g/mol
InChI Key: KBHGHXQXUYUUMD-UHFFFAOYSA-N
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Description

{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid is an organic compound that features a pyridine ring attached to a phenylacetic acid moiety through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between pyridine-3-carboxylic acid and 2-aminophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) results in the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of {2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the amide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic Acid (2-pyridinecarboxylic acid)
  • Nicotinic Acid (3-pyridinecarboxylic acid)
  • Isonicotinic Acid (4-pyridinecarboxylic acid)

Uniqueness

{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid is unique due to the presence of both a pyridine ring and a phenylacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

CAS No.

92681-52-2

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[2-(pyridine-3-carbonylamino)phenyl]acetic acid

InChI

InChI=1S/C14H12N2O3/c17-13(18)8-10-4-1-2-6-12(10)16-14(19)11-5-3-7-15-9-11/h1-7,9H,8H2,(H,16,19)(H,17,18)

InChI Key

KBHGHXQXUYUUMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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